Product packaging for 5-Bromoisoxazolo[5,4-b]pyridin-3-amine(Cat. No.:CAS No. 1260880-81-6)

5-Bromoisoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B1376094
CAS No.: 1260880-81-6
M. Wt: 214.02 g/mol
InChI Key: FCOPBLPMMCTEQE-UHFFFAOYSA-N
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Description

Historical Development and Synthetic Significance of Fused Heterocyclic Systems

The exploration of heterocyclic chemistry dates back to the 19th century, marking a pivotal advancement in organic chemistry. researchgate.net Fused heterocyclic systems, which are complex ring structures where two or more rings share common atoms, are particularly important due to their unique chemical properties and biological activities. researchgate.net These structures are integral components of many pharmaceuticals and natural products. researchgate.netnih.gov The presence of multiple heteroatoms (such as nitrogen, oxygen, and sulfur) within these fused rings enhances their reactivity and offers diverse possibilities for functionalization, making them versatile building blocks in synthetic organic chemistry. researchgate.netnih.gov

The development of novel synthetic methodologies has been crucial in advancing the study of fused heterocycles. researchgate.net Techniques such as microwave-assisted synthesis and multi-component reactions have enabled chemists to construct complex molecular architectures with greater efficiency and precision. researchgate.netbldpharm.com These advancements have broadened the accessibility of diverse heterocyclic compounds, facilitating the exploration of their potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Overview of the Isoxazolo[5,4-b]pyridine (B12869864) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The isoxazolo[5,4-b]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to a variety of biological targets. This structural motif is a key component in the design of new therapeutic agents. scientificlabs.co.uk Derivatives of the isoxazolo[5,4-b]pyridine core have been investigated for a range of biological activities, including their potential as anticancer agents. sigmaaldrich.com

The synthesis of the isoxazolo[5,4-b]pyridine ring system can be achieved through various chemical strategies. One common approach involves the construction of the pyridine (B92270) ring onto a pre-existing, functionalized isoxazole (B147169) core. scispace.comevitachem.com Another method is the annulation of an isoxazole fragment to a pyridine ring. scispace.comevitachem.com The versatility of these synthetic routes allows for the creation of a library of diverse isoxazolo[5,4-b]pyridine derivatives for biological screening. bldpharm.comnih.gov For instance, microwave-assisted, one-pot, multi-component reactions have been successfully employed for the efficient synthesis of these compounds. bldpharm.comnih.gov The ability to readily modify the core structure makes the isoxazolo[5,4-b]pyridine scaffold a valuable platform for the development of new drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3O B1376094 5-Bromoisoxazolo[5,4-b]pyridin-3-amine CAS No. 1260880-81-6

Properties

IUPAC Name

5-bromo-[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOPBLPMMCTEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=NO2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857524
Record name 5-Bromo[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260880-81-6
Record name 5-Bromo[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromoisoxazolo 5,4 B Pyridin 3 Amine and Analogous Fused Isoxazolopyridines

Strategies for the Construction of the Isoxazolo[5,4-b]pyridine (B12869864) Core

The formation of the isoxazolo[5,4-b]pyridine scaffold can be approached through several convergent strategies, primarily involving the sequential construction of the isoxazole (B147169) and pyridine (B92270) rings.

Annulation of the Isoxazole Moiety to a Pyridine Ring System

One of the common strategies for the synthesis of isoxazolo[4,5-b]pyridines involves the annulation of an isoxazole fragment to a pre-existing pyridine ring. researchgate.net This approach often starts with readily available substituted pyridines, which are then subjected to reactions that build the isoxazole ring. For instance, a method has been developed for the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines, where the key step is an intramolecular nucleophilic substitution of the nitro group. researchgate.net

Another approach involves the reaction of 3-halo- or 3-hydroxypyridines to construct the fused isoxazole ring. nih.gov These methods highlight the versatility of using functionalized pyridines as a foundation for building the bicyclic isoxazolo[5,4-b]pyridine system.

Annulation of the Pyridine Ring System to a Functionalized Isoxazole Core

An alternative and widely used approach is the construction of the pyridine ring onto a pre-functionalized isoxazole core. researchgate.net This method often utilizes 5-aminoisoxazole derivatives as key starting materials. A divergent synthesis of isoxazolo[5,4-b]pyridines has been reported through the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. researchgate.net Depending on the choice of catalyst, this method can selectively produce different isomers of isoxazolo[5,4-b]pyridine-carboxylates. researchgate.net

Multicomponent reactions are also employed in this strategy. For example, the reaction of 5-amino-3-methylisoxazole (B44965) with appropriate α,β-unsaturated ketones can yield the corresponding isoxazolo[5,4-b]pyridines. nih.gov Similarly, a one-pot tandem reaction under microwave irradiation in water has been developed to produce polycyclic-fused isoxazolo[5,4-b]pyridines. nih.gov

Starting IsoxazoleReagentsConditionsProductYield (%)
5-AminoisoxazolesAryl glyoxal, malononitrileAcetic acid, ultrasound irradiationIsoxazolo[5,4-b]pyridinesHigh
5-Amino-3-methylisoxazoleAromatic aldehydes, tetronic acid/indan-1,3-dioneMicrowave irradiationIsoxazolo[5,4-b]pyridine products67-90
5-Aminoisoxazolesβ,γ-Alkynyl-α-imino estersSilver salts, phosphoric acidIsoxazolo[5,4-b]pyridine-carboxylatesModerate to good

Synthesis from Readily Available Pyridine Precursors

The synthesis of the isoxazolo[5,4-b]pyridine core can also be achieved starting from simple and readily available pyridine derivatives. An efficient method has been developed for the synthesis of isoxazolo[4,5-b]pyridines based on 2-chloro-3-nitropyridines. nih.gov This method relies on an intramolecular nucleophilic substitution of the nitro group as the key cyclization step. nih.gov The presence of an electron-withdrawing group on the pyridine ring can facilitate this transformation. beilstein-journals.org

Regioselective Bromination Techniques for the 5-Position

While specific literature on the direct regioselective bromination of the isoxazolo[5,4-b]pyridine core at the 5-position is not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on heteroaromatic systems can be applied. The electronic nature of the fused ring system will dictate the position of electrophilic attack.

For related heterocyclic systems like pyrazolopyridines, methods for ring-opening bromination have been developed. nih.gov However, for direct bromination, reagents such as N-bromosuccinimide (NBS) in a suitable solvent are commonly employed. The regioselectivity will be influenced by the directing effects of the nitrogen and oxygen atoms in the rings, as well as any existing substituents. To achieve specific bromination at the 5-position of the isoxazolo[5,4-b]pyridine ring, it may be necessary to introduce directing groups or utilize specific reaction conditions to control the outcome. For instance, the synthesis of 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine involves the bromination of an isoxazole derivative, which can be achieved using brominating agents like N-bromosuccinimide. evitachem.com

Introduction and Functionalization of the 3-Amino Group

The introduction of an amino group at the 3-position of the isoxazolo[5,4-b]pyridine core is a crucial step in the synthesis of the target compound. The synthesis of 3-aminoisoxazolo[5,4-b]pyridine has been described, and this compound serves as a key intermediate for further functionalization. nih.gov

One common method for introducing an amino group into a heterocyclic system is through the reduction of a corresponding nitro compound. If a 3-nitroisoxazolo[5,4-b]pyridine can be synthesized, its reduction would yield the desired 3-amino derivative. Another approach involves nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 3-position with an amine source.

Once the 3-aminoisoxazolo[5,4-b]pyridine is obtained, it can be further functionalized. It can be subjected to reactions with acid halides to form amides or with substituted aromatic aldehydes to form Schiff bases. nih.gov For example, the reaction of 3-aminoisoxazolo[5,4-b]pyridine with chloroacetyl chloride yields 3-chloroacetylaminoisoxazolo[5,4-b]pyridine, which can then react with secondary amines to produce 3-aminoacetylaminoisoxazolo[5,4-b]pyridines. nih.gov

PrecursorReagentProduct
3-Aminoisoxazolo[5,4-b]pyridineAcid Halides3-Acylaminoisoxazolo[5,4-b]pyridines
3-Aminoisoxazolo[5,4-b]pyridineAromatic Aldehydes3-(Arylideneamino)isoxazolo[5,4-b]pyridines (Schiff bases)
3-Chloroacetylaminoisoxazolo[5,4-b]pyridineSecondary Amines3-(Aminoacetylamino)isoxazolo[5,4-b]pyridines

Chemical Transformations and Derivatization of 5 Bromoisoxazolo 5,4 B Pyridin 3 Amine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring of the isoxazolo[5,4-b]pyridine (B12869864) scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the C-5 position.

Suzuki–Miyaura Cross-Coupling for Aryl and Heteroaryl Linkages

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating biaryl compounds due to its mild conditions and tolerance of various functional groups. This reaction is highly applicable to 5-Bromoisoxazolo[5,4-b]pyridin-3-amine for the introduction of diverse aryl and heteroaryl moieties. The general reaction involves the coupling of the bromo-substrate with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base.

The reaction conditions typically involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or utilized directly as a complex such as Pd(PPh₃)₄. A base, commonly sodium carbonate, cesium carbonate, or potassium phosphate, is essential for the activation of the boronic acid. The choice of solvent can influence the reaction efficiency, with mixtures like 1,4-dioxane/water or DME/water being frequently employed.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1 Reactant 2 (Arylboronic Acid) Catalyst Base Solvent Product
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 5-Phenylisoxazolo[5,4-b]pyridin-3-amine
This compound 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/Water 5-(4-Methoxyphenyl)isoxazolo[5,4-b]pyridin-3-amine
This compound Pyridin-3-ylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/Water 5-(Pyridin-3-yl)isoxazolo[5,4-b]pyridin-3-amine
This compound Thiophen-2-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/Water 5-(Thiophen-2-yl)isoxazolo[5,4-b]pyridin-3-amine

Other Metal-Catalyzed Coupling Reactions (e.g., Stille, Heck) for Diversification

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed to diversify the C-5 position of the isoxazolo[5,4-b]pyridine core.

The Stille reaction offers an alternative method for C-C bond formation by coupling the bromo-derivative with an organotin reagent. This reaction is known for its tolerance of a wide range of functional groups and is particularly useful when the corresponding boronic acids are unstable or difficult to access. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and are often performed in a non-polar aprotic solvent like toluene or THF. The Stille coupling can be used to introduce alkyl, vinyl, and aryl groups.

The Heck reaction provides a method for the vinylation of the C-5 position. nih.gov This reaction couples the bromo-compound with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine). nih.gov The Heck reaction is a powerful tool for synthesizing substituted styrenes and other vinylated aromatic compounds, which can serve as versatile intermediates for further transformations. nih.govresearchgate.net The choice of phosphine ligands for the palladium catalyst can be critical for achieving high yields and stereoselectivity. researchgate.net

Reactions Involving the 3-Amino Functionality

The 3-amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical modifications, providing another avenue for structural diversification.

Acylation, Alkylation, and Arylation

Acylation of the 3-amino group is a common transformation that can be achieved using various acylating agents such as acid halides or anhydrides. Current time information in Pasuruan, ID. These reactions typically proceed smoothly in the presence of a base, like pyridine or triethylamine, to yield the corresponding amides. For instance, reaction with chloroacetyl chloride or 2-bromopropionyl bromide leads to the formation of α-halo-substituted amides, which are themselves useful intermediates. Current time information in Pasuruan, ID.

Alkylation of the amino group can introduce alkyl substituents. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, this can be controlled by careful selection of reaction conditions. Reductive amination provides an alternative and often more controlled method for introducing alkyl groups. N-alkylation has been demonstrated on similar imidazopyridine systems using reagents like 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF. fabad.org.tr

Arylation can be achieved through condensation reactions. For example, the 3-amino group can react with substituted aromatic aldehydes to form the corresponding Schiff bases (imines). Current time information in Pasuruan, ID. These imines can be subsequently reduced to afford secondary amines.

Table 2: Derivatization of the 3-Amino Group

Reaction Type Reagent Conditions Product Class
Acylation Acetyl chloride Pyridine, 0°C to rt N-acetyl amide
Acylation 4-Chlorobutyroyl chloride Base, Solvent N-(4-chlorobutyroyl) amide Current time information in Pasuruan, ID.
Acylation Chloroacetyl chloride Base, Solvent N-(chloroacetyl) amide Current time information in Pasuruan, ID.
Arylation (Schiff Base) Benzaldehyde Ethanol, reflux N-benzylidene imine Current time information in Pasuruan, ID.

Cyclization Reactions Leading to Fused Systems

The derivatives obtained from modifying the 3-amino group can be used as precursors for constructing novel fused heterocyclic systems. These intramolecular cyclization reactions can lead to complex, multi-ring structures with potential biological activities.

A notable example is the cyclization of N-acylated derivatives. The product from the reaction with 4-chlorobutyroyl chloride, N-(5-bromoisoxazolo[5,4-b]pyridin-3-yl)-4-chlorobutanamide, can undergo an intramolecular nucleophilic substitution to form a new five-membered ring, yielding 1-(5-bromoisoxazolo[5,4-b]pyridin-3-yl)pyrrolidin-2-one. Current time information in Pasuruan, ID.

Furthermore, the reaction of 3-aminoisoxazolo[5,4-b]pyridine with aldehydes can lead to the formation of tricyclic systems. For instance, a reaction can lead to the formation of a fused pyridoisoxazolopyrimidine ring system. Current time information in Pasuruan, ID. These types of cyclizations significantly increase the structural complexity and offer access to novel chemical space. The synthesis of related fused systems like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines often involves the condensation of an amino-heterocycle with a suitable three-carbon electrophilic partner. researchgate.net

Exploration of Substitutions and Modifications on the Fused Rings

Beyond functionalization at the C-5 bromine and C-3 amino positions, the isoxazolo[5,4-b]pyridine ring system itself can potentially undergo further substitutions, although the fused, electron-deficient nature of the pyridine ring and the specific electronic properties of the isoxazole (B147169) ring influence its reactivity.

Electrophilic aromatic substitution on the isoxazole ring generally occurs at the C-4 position, which is considered the most electron-rich carbon. reddit.com Therefore, reactions such as nitration or halogenation would be expected to favor this position, provided the reaction conditions are controlled to avoid degradation of the starting material. Direct nitration of isoxazoles has been achieved using reagents like nitric acid in trifluoroacetic anhydride. researchgate.net

The pyridine part of the fused system is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the presence of the amino group at C-3 may activate the ring towards electrophiles to some extent. Conversely, the electron-deficient nature of the pyridine ring could make it susceptible to nucleophilic aromatic substitution, particularly if a leaving group were present at the C-4 or C-6 positions, or through the addition of strong nucleophiles to form dearomatized adducts, as seen in highly electrophilic nitroisoxazolopyridines. nih.gov Ring-opening reactions of the isoxazole moiety under certain halogenating conditions have also been reported for related systems, which represents a more drastic modification of the core structure. researchgate.net

Multi-Component Reactions and Diversity-Oriented Synthesis

A comprehensive review of scientific literature and chemical databases indicates that while the isoxazolo[5,4-b]pyridine scaffold is a common target in medicinal chemistry, specific examples of This compound being utilized as a starting material in multi-component reactions (MCRs) or for diversity-oriented synthesis (DOS) are not extensively documented in published research.

Typically, multi-component reactions are employed for the de novo synthesis of the isoxazolo[5,4-b]pyridine core structure from simpler, acyclic, or monocyclic precursors, rather than using a pre-formed, functionalized scaffold like this compound. These MCRs offer an efficient pathway to generate molecular diversity by combining three or more reactants in a single step.

Common strategies for the multi-component synthesis of the isoxazolo[5,4-b]pyridine ring system often involve the reaction of a 3-aminoisoxazole or 5-aminoisoxazole derivative with a 1,3-dicarbonyl compound or its equivalent, and an aldehyde. researchgate.netbeilstein-journals.org For instance, a one-pot, three-component microwave-assisted synthesis has been reported where aromatic aldehydes, a 1,3-dicarbonyl compound (like tetronic acid or indan-1,3-dione), and 3-methylisoxazol-5-amine react to form the isoxazolo[5,4-b]pyridine product. researchgate.net Another approach involves the ytterbium triflate-catalyzed three-component reaction of 5-amino-3-methylisoxazole (B44965), salicylaldehyde, and an N-aryl-3-oxobutanamide. beilstein-journals.org

Ultrasound irradiation has also been utilized as an energy source to promote the one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile to afford isoxazolo[5,4-b]pyridines. researchgate.net These methods highlight the construction of the core heterocyclic system, which could then potentially undergo further functionalization, such as bromination, to yield compounds like this compound.

While the amino group at the 3-position and the bromo substituent at the 5-position of this compound present reactive sites for further chemical transformations, their specific application in multi-component reaction schemes to build greater molecular complexity does not appear to be a focus of the currently available literature. Diversity-oriented synthesis efforts also tend to focus on building the core scaffold with various substituents introduced from the initial building blocks.

Future research may explore the potential of this compound as a versatile building block in MCRs, leveraging the reactivity of the amino and bromo groups to generate novel libraries of complex molecules. However, at present, there is a lack of specific published research findings to detail such transformations.

Due to the absence of specific research on the multi-component reactions of this compound, a data table of detailed research findings cannot be provided.

Structure Activity Relationship Sar and Computational Design of 5 Bromoisoxazolo 5,4 B Pyridin 3 Amine Analogues

Systematic Analysis of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to identifying which functional groups and structural features are critical for the biological effects of a molecule. By methodically altering different parts of the 5-Bromoisoxazolo[5,4-b]pyridin-3-amine scaffold, insights into its mechanism of action can be gained.

The presence and nature of substituents on the pyridine (B92270) ring can significantly modulate the electronic properties and binding capabilities of the entire fused-ring system. While direct SAR studies detailing the replacement of the bromine atom at position 5 of the isoxazolo[5,4-b]pyridin-3-amine (B1303197) core are not extensively detailed in the available literature, analysis of analogous heterocyclic systems provides valuable insights. For instance, in the closely related imidazo[4,5-b]pyridine series, the introduction of a bromine atom onto the pyridine nucleus was found to markedly increase antiproliferative activity against human cancer cell lines.

The bromine atom at position 5 is an electron-withdrawing group, which can alter the electron density of the pyridine ring, potentially influencing its interaction with biological targets. Furthermore, halogens like bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to binding affinity and selectivity. The impact of replacing bromine with other halogens (e.g., chlorine, fluorine) or with hydrogen would clarify the role of both steric and electronic factors at this position.

The 3-amino group serves as a critical handle for chemical modification, allowing for the exploration of how different substituents at this position affect biological efficacy. Research on the parent compound, 3-aminoisoxazolo[5,4-b]pyridine, has shown that this group can be readily reacted with acid halides and aromatic aldehydes to produce a range of corresponding amides and Schiff bases.

Of particular note, certain modifications have been shown to impart significant biological activity. The conversion of the 3-amino group into specific acylamino derivatives led to compounds with notable cytotoxic effects against various human and mouse tumor cell lines. Specifically, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine demonstrated antiproliferative activity, with ID50 values falling within the range of the international activity criterion for synthetic agents (4 µg/ml). This indicates that the introduction of these reactive acyl groups is a key determinant for the molecule's cytotoxic potential.

Compound Modification at 3-PositionKey Research FindingSource
3-Chloroacetylamino Revealed cytotoxic activity against 8 different tumor cell lines.
3-(2-Bromo-propionyl)amino Revealed cytotoxic activity against 8 different tumor cell lines.
Formation of various amides and Schiff bases The 3-amino group is a versatile position for derivatization to explore new analogs.

Altering the core heterocyclic scaffold through isosteric replacement—substituting one atom or group for another with similar properties—can have profound effects on the molecule's conformation, electronic distribution, and ultimately, its biological target profile. The isoxazolo[5,4-b]pyridine (B12869864) system can be compared to other fused bicyclic scaffolds to understand these effects.

For example, the related thiazolo[5,4-b]pyridine (B1319707) scaffold, where a sulfur atom replaces the oxygen of the isoxazole (B147169) ring, has been identified as a privileged structure in medicinal chemistry. Analogs of this system have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K). SAR studies on these compounds revealed that the pyridyl portion of the fused ring was a key structural unit for inhibitory potency.

Computational Chemistry Applications in Rational Design

Computational chemistry provides powerful tools for predicting the properties of molecules and their interactions with biological targets, thereby guiding the rational design of more effective analogues. Techniques such as quantum chemical calculations and molecular simulations are integral to modern drug discovery.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests a molecule is more reactive. DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the molecule's surface. These maps help identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), guiding the design of interactions with target proteins.

Computational MethodCalculated PropertySignificance in Drug DesignSource(s)
Density Functional Theory (DFT) Frontier Molecular Orbitals (HOMO, LUMO)Predicts electron-donating/accepting capabilities and chemical reactivity.
DFT HOMO-LUMO Energy Gap (ΔE)Indicates molecular stability and reactivity; a smaller gap implies higher reactivity.
DFT Molecular Electrostatic Potential (MEP)

In Silico Screening and Virtual Library Generation

In the contemporary drug discovery landscape, in silico screening and the generation of virtual libraries have become indispensable tools for the rational design of novel therapeutic agents. These computational techniques allow for the high-throughput evaluation of vast chemical spaces, prioritizing compounds with the highest likelihood of desired biological activity before their actual synthesis and in vitro testing. This approach significantly accelerates the drug development pipeline and reduces associated costs. For analogues of this compound, these methods are instrumental in exploring the chemical space around this scaffold to identify derivatives with potentially enhanced potency and selectivity.

The process of virtual library generation for this compound analogues typically begins with the core scaffold. A variety of substituents are then computationally attached to specific positions on the isoxazolo[5,4-b]pyridine ring system. The selection of these substituents is guided by established medicinal chemistry principles, aiming to modulate physicochemical properties such as lipophilicity, electronic effects, and steric bulk. The resulting collection of virtual compounds can range from thousands to millions of molecules, forming a comprehensive library for subsequent screening.

Another powerful in silico technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For related structures such as 3H-thiazolo[4,5-b]pyridin-2-one derivatives, QSAR models have been successfully generated to predict their antioxidant and anti-inflammatory activities. dergipark.org.trresearchgate.net These models, often built using techniques like multiple linear regression, help in identifying key molecular descriptors that influence biological activity. While specific QSAR models for this compound analogues are not detailed in the provided sources, the methodology would involve correlating structural features of a virtual library of its derivatives with predicted activity to guide the selection of the most promising candidates for synthesis.

Pharmacophore modeling is another valuable tool in this context. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to rapidly screen large virtual libraries to identify molecules that fit the pharmacophoric requirements. For derivatives of 3Н-Thiazolo[4,5-b]pyridin-2-one, pharmacophore models have been constructed based on protein-ligand interaction fingerprints to understand the key features for their anti-inflammatory effects. researchgate.netdmed.org.ua

The integration of these in silico approaches allows for a systematic and efficient exploration of the chemical space around the this compound scaffold. The generation of a virtual library followed by screening through molecular docking, QSAR, and pharmacophore modeling can effectively triage a large number of virtual compounds, highlighting a smaller, more manageable set of derivatives with a higher probability of exhibiting the desired biological profile for subsequent chemical synthesis and experimental evaluation.

While detailed research findings and specific data tables for the in silico screening of this compound analogues are not available in the provided search results, the methodologies employed for structurally related heterocyclic systems provide a clear blueprint for how such computational studies would be conducted. The following table illustrates a hypothetical virtual library generation based on the this compound core, which would be the starting point for such an in silico screening campaign.

Table 1: Hypothetical Virtual Library of this compound Analogues for In Silico Screening

Compound ID R1 (at 3-amino position) R2 (on pyridine ring)
VLA-001 H H
VLA-002 Methyl H
VLA-003 Phenyl H
VLA-004 H 6-Fluoro
VLA-005 H 7-Chloro
VLA-006 Acetyl H
VLA-007 H 6-Methoxy
VLA-008 Cyclopropyl H
VLA-009 H 7-Trifluoromethyl

This table represents a small subset of a much larger virtual library that would be computationally generated and screened to identify promising drug candidates based on the this compound scaffold.

Advanced Research Perspectives and Methodological Innovations

Development of Environmentally Benign and Sustainable Synthetic Routes

The growing emphasis on green chemistry has spurred the development of sustainable methods for synthesizing complex heterocyclic systems like the isoxazolo[5,4-b]pyridine (B12869864) core. Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and significant waste generation. Modern approaches aim to mitigate these issues by focusing on efficiency, atom economy, and the use of environmentally friendly solvents and catalysts.

Key innovations in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of isoxazolo[5,4-b]pyridines, microwave-assisted multi-component reactions have been successfully employed, often using water as a green solvent. acs.org This technique significantly reduces reaction times from hours to minutes and can improve yields without the need for traditional catalysts. acs.org

One-Pot Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation steps and reducing solvent waste. The synthesis of substituted isoxazolo[5,4-b]pyridines has been achieved through one-pot reactions involving starting materials like 5-aminoisoxazoles, aryl glyoxals, and malononitrile. researchgate.net These methods are valued for their operational simplicity and alignment with green chemistry principles. researchgate.net

Use of Green Catalysts: Researchers are exploring the use of non-toxic, reusable, and biodegradable catalysts. For instance, L-proline, an amino acid, has been used to catalyze the efficient synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives in water. researchgate.net Similarly, Zirconium(IV) chloride (ZrCl4) has been identified as a green Lewis acid catalyst for synthesizing related pyrazolo[3,4-b]pyridine cores due to its low toxicity, high availability, and stability in water. mdpi.com

Sonochemistry: The application of ultrasound irradiation offers another energy-efficient and green alternative for synthesis. This method has been used to produce isoxazolo[5,4-b]pyridines in high yields, with acetic acid serving a dual role as both a solvent and a catalyst. researchgate.net Sonochemistry can enhance reaction rates and selectivity while minimizing waste. researchgate.net

These sustainable methodologies not only make the synthesis of 5-Bromoisoxazolo[5,4-b]pyridin-3-amine and its derivatives more economical and safer but also significantly reduce the environmental footprint of the chemical process.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of this compound and its analogues is fundamental for understanding their chemical properties and biological activity. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation. 1H NMR provides information on the number, environment, and connectivity of protons, while 13C NMR reveals the carbon framework. nih.govresearchgate.net For instance, in related pyrazolo[3,4-b]pyridines, characteristic chemical shifts for protons on the pyridine (B92270) and pyrazole rings confirm the formation of the fused heterocyclic system. mdpi.com Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are often employed to establish detailed correlations between atoms and confirm the final structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio (m/z). nih.gov The isotopic pattern observed for bromine-containing compounds (approximately equal intensity for M+ and M+2 peaks) is a key diagnostic feature for this compound. nih.gov

X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.net This technique can confirm bond lengths, bond angles, and stereochemistry, offering unequivocal evidence of the molecular structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For 3-aminoisoxazolo[5,4-b]pyridine derivatives, characteristic absorption bands for N-H stretching of the amino group and C=N stretching within the heterocyclic rings are typically observed. nih.govnih.gov

The following table summarizes representative spectroscopic data expected for this compound based on analysis of analogous structures.

Technique Parameter Expected Observation
1H NMR Chemical Shift (δ)Aromatic protons on the pyridine ring, distinct singlet/broad signal for the -NH2 group.
13C NMR Chemical Shift (δ)Signals corresponding to the distinct carbon atoms of the fused isoxazolopyridine ring system.
HRMS (ESI) m/z [M+H]+Calculated value for C6H5BrN3O+; observation of characteristic isotopic peaks for bromine.
IR Wavenumber (cm-1)Absorption bands for N-H stretching (amine), C=N, and C-Br bonds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Computational approaches, including artificial intelligence (AI) and machine learning (ML), are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. For a scaffold like this compound, these technologies offer powerful tools to explore vast chemical space and predict compound properties.

Molecular Docking: A widely used computational technique, molecular docking, predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For derivatives of related scaffolds like thiazolo[5,4-b]pyridine (B1319707) and pyrazolo[3,4-b]pyridine, docking studies have been used to investigate binding modes with targets like PI3K kinase and DNA, providing insights into structure-activity relationships (SAR). nih.govactascientific.comnih.gov This helps in designing derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By using the this compound core as a starting point, new molecules can be designed that fit the pharmacophore model of a specific therapeutic target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities. ML algorithms can build predictive QSAR models for a series of isoxazolopyridine derivatives to estimate the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates.

ADMET Prediction: AI and ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov By analyzing the structure of this compound derivatives, these models can flag potential liabilities, such as poor bioavailability or potential toxicity, allowing for structural modifications to improve the compound's drug-like properties.

The integration of these computational tools enables a more rational, data-driven approach to drug design, reducing the time and cost associated with bringing a new drug to market.

Exploration of Novel Therapeutic Areas and Biological Targets

The isoxazolo[5,4-b]pyridine scaffold and its bioisosteres (e.g., pyrazolo[3,4-b]pyridine, thiazolo[5,4-b]pyridine) are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Research into this compound and its derivatives continues to uncover new therapeutic potential.

Oncology: A primary focus has been the development of kinase inhibitors for cancer therapy. The isoxazolopyridine core serves as a versatile scaffold for designing inhibitors of key signaling pathways involved in cell growth and proliferation. nih.gov Targets of interest include:

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently overactivated in many cancers. Novel thiazolo[5,4-b]pyridine derivatives have shown potent, nanomolar inhibitory activity against PI3K isoforms. nih.gov

Tryptophan Dioxygenases (IDO1/TDO): These enzymes are involved in immune evasion by tumors. Aminoisoxazolopyridine compounds have been described as inhibitors of IDO1 and/or TDO, presenting a promising avenue for cancer immunotherapy. google.com

Tropomyosin Receptor Kinases (TRKs): Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as inhibitors of TRK kinases, which are implicated in various cancers. nih.gov

Neurodegenerative Diseases: Compounds that can interact with targets in the central nervous system are of great interest. Pyrazolo[3,4-b]pyridines, which are structurally related to the target compound, have been synthesized and shown to bind selectively to β-amyloid plaques, a hallmark of Alzheimer's disease. mdpi.com This suggests a potential application for isoxazolopyridine derivatives as diagnostic probes or therapeutic agents for neurodegenerative disorders. mdpi.com

Antiviral and Immunomodulatory Activity: The structural similarity of the oxazolo[5,4-d]pyrimidine system (a related scaffold) to natural purine bases has led to the investigation of its antiviral and immunomodulatory properties. researchgate.netmdpi.com Derivatives have been shown to inhibit the replication of viruses like human herpes virus type-1 (HHV-1) and modulate immune cell proliferation, indicating potential use in treating viral infections and autoimmune disorders. researchgate.netmdpi.com

The table below highlights the diverse biological targets investigated for isoxazolopyridine and related heterocyclic scaffolds.

Scaffold Class Derivative Example Biological Target/Activity Therapeutic Area
Isoxazolo[5,4-b]pyridine3-aminoisoxazolopyridinesIDO1/TDO InhibitionOncology google.com
Thiazolo[5,4-b]pyridine2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamidePI3Kα InhibitionOncology nih.gov
Pyrazolo[3,4-b]pyridineSubstituted Pyrazolo[3,4-b]pyridinesTRK Kinase InhibitionOncology nih.gov
Pyrazolo[3,4-b]pyridineDimethylamino-phenyl-pyrazolopyridineβ-Amyloid Plaque BindingNeurodegenerative Diseases mdpi.com
Oxazolo[5,4-d]pyrimidine7-aminooxazolo[5,4-d]pyrimidinesHHV-1 Replication InhibitionAntiviral researchgate.net

The continued exploration of this compound and its derivatives, aided by modern synthetic and computational methods, promises to yield novel candidates for a wide range of challenging diseases.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 4.5–5.0 ppm, exchangeable with D₂O). Bromine’s inductive effect deshields adjacent carbons, shifting signals downfield .
  • IR Spectroscopy : NH₂ stretches (3448–3176 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Analysis
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in regiochemistry. X-ray crystallography (using SHELXL ) provides definitive confirmation of the fused isoxazole-pyridine ring system.

What safety protocols are critical when handling this compound?

Q. Basic Safety Measures

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Emergency Response : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Risk Mitigation
Conduct a hazard assessment using OSHA/GBZ 2.1-2007 exposure limits. Monitor airborne particulates via EN 14042 guidelines. Neutralize waste with 10% NaHCO₃ before disposal .

How can researchers resolve contradictions in spectral data for brominated isoxazolo-pyridine derivatives?

Basic Troubleshooting
Contradictions in NMR splitting patterns may arise from tautomerism or residual solvents. Deuterated DMSO or CDCl₃ minimizes solvent interference. Re-crystallization (e.g., using ethanol/water mixtures) improves purity for reliable data .

Advanced Strategies
Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can detect tautomeric equilibria. Computational modeling (DFT) predicts chemical shifts, aiding assignments .

What biological activities are associated with brominated isoxazolo-pyridin-amines, and how are they evaluated?

Basic Screening
Pyrazolo[3,4-b]pyridines show kinase inhibition (e.g., GSK-3β). Assay 5-Bromoisoxazolo derivatives via in vitro enzyme inhibition (IC₅₀) or cell viability (MTT) assays .

Advanced Mechanistic Studies
Use X-ray co-crystallography (SHELX ) to map binding interactions. SAR studies explore bromine’s role in potency; substituting Br with other halogens (Cl, I) or methyl groups modulates selectivity .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Methodological Approach
DFT calculations (e.g., Gaussian 16) model transition states for Suzuki-Miyaura couplings. Parameters include Pd(PPh₃)₄ as catalyst and K₂CO₃ as base. Analyze Fukui indices to identify nucleophilic/electrophilic sites on the fused ring system .

How does bromine substitution impact the photophysical properties of isoxazolo-pyridin-amines?

Advanced Analysis
UV-Vis spectroscopy (λmax ~300–350 nm) and fluorescence quenching studies reveal bromine’s heavy-atom effect, enhancing intersystem crossing. Compare with non-brominated analogs to quantify Stokes shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.